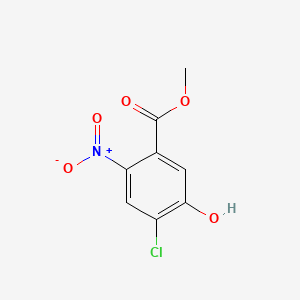
(2S,3R)-β-Hydroxyleucine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-β-Hydroxyleucine Hydrochloride is a chiral amino acid derivative with the molecular formula C6H14ClNO3 and a molecular weight of 183.63 g/mol . This compound is known for its antibacterial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-β-Hydroxyleucine Hydrochloride involves regio- and stereoselective methods. One efficient method includes the hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-β-Hydroxyleucine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid for hydrobromolysis, acyl chlorides for O-acylcarbamoylation, and bases like sodium ethoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted amino acids .
Scientific Research Applications
(2S,3R)-β-Hydroxyleucine Hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential antibacterial properties and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3R)-β-Hydroxyleucine Hydrochloride involves its interaction with bacterial cell walls, disrupting their synthesis and leading to cell death. The compound targets specific enzymes involved in cell wall biosynthesis, inhibiting their activity and preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-Dihydroquercetin: Known for its antioxidant properties.
Empagliflozin: An antidiabetic medication with a similar stereochemistry.
Uniqueness
(2S,3R)-β-Hydroxyleucine Hydrochloride is unique due to its specific antibacterial properties and its role as a chiral building block in synthetic chemistry. Unlike other similar compounds, it is primarily used for its antibacterial effects and its utility in the synthesis of complex molecules .
Properties
CAS No. |
1598376-94-3 |
|---|---|
Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.632 |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3(2)5(8)4(7)6(9)10;/h3-5,8H,7H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1 |
InChI Key |
LJDBRWYTJHYZMD-UYXJWNHNSA-N |
SMILES |
CC(C)C(C(C(=O)O)N)O.Cl |
Synonyms |
threo-3-Hydroxy-L-leucine Hydrochloride; (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Hydrochloride; L-threo-β-Hydroxyleucine Hydrochloride; (3R)-3-Hydroxy-L-leucine Hydrochloride; NSC 524546 Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


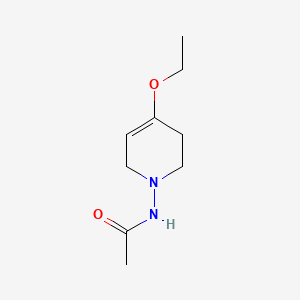
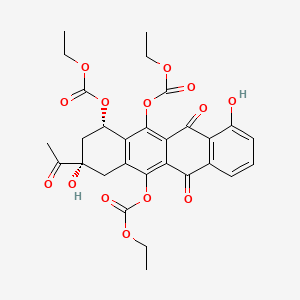

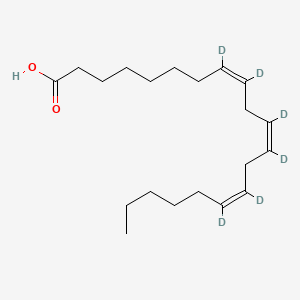
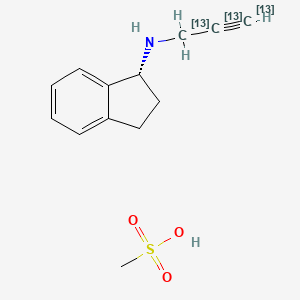
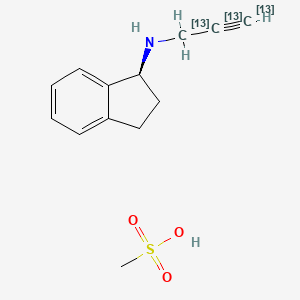
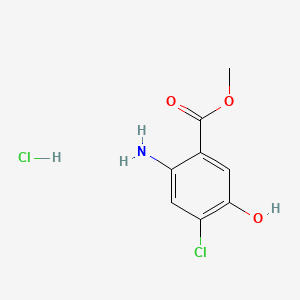
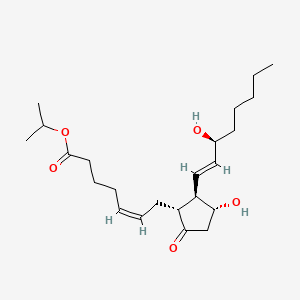
![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)

